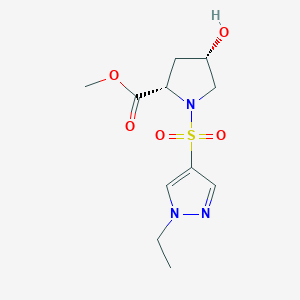
methyl (2S,4S)-1-(1-ethylpyrazol-4-yl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4S)-1-(1-ethylpyrazol-4-yl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate is a fascinating compound characterized by its unique structure, consisting of a pyrazolyl sulfonyl group attached to a hydroxypyrrolidine carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with readily available starting materials such as 1-ethylpyrazole, sulfonyl chloride, and pyrrolidine derivatives.
Step-by-Step Synthesis:
Step 1: Reaction of 1-ethylpyrazole with sulfonyl chloride to yield 1-ethylpyrazol-4-ylsulfonyl chloride.
Step 2: Coupling of the sulfonyl chloride derivative with (2S,4S)-4-hydroxypyrrolidine-2-carboxylate in the presence of a base to yield the desired compound.
Reaction Conditions: Typically involves solvents like dichloromethane or tetrahydrofuran, bases like triethylamine, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Scale-Up Process: Industrial production involves scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Purification: Utilizes techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form ketones or aldehydes.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfides.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
In Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Acts as a building block in the synthesis of complex organic molecules.
In Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Protein Interactions: Studied for its interactions with specific proteins.
In Medicine
Drug Development: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Pharmacokinetics: Investigated for its absorption, distribution, metabolism, and excretion properties.
In Industry
Material Science: Used in the development of novel materials with specific properties.
Agricultural Chemicals: Potential application in the synthesis of new pesticides or herbicides.
Mechanism of Action
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: Involves pathways related to metabolic processes or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4R)-1-(1-ethylpyrazol-4-yl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate: Similar structure but with different stereochemistry, leading to variations in reactivity and applications.
Ethyl (2S,4S)-1-(1-ethylpyrazol-4-yl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate: Ethyl ester derivative with similar chemical properties but different physical properties.
Methyl (2S,4S)-1-(1-methylpyrazol-4-yl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate: Methyl substitution on the pyrazole ring, leading to different reactivity.
Unique Features
Stereochemistry: The (2S,4S) configuration imparts unique three-dimensional structure and reactivity.
Functional Groups: The presence of both pyrazolyl sulfonyl and hydroxypyrrolidine carboxylate groups offers diverse chemical reactivity.
Conclusion
Methyl (2S,4S)-1-(1-ethylpyrazol-4-yl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry, offering promising avenues for future research and applications.
Properties
IUPAC Name |
methyl (2S,4S)-1-(1-ethylpyrazol-4-yl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5S/c1-3-13-7-9(5-12-13)20(17,18)14-6-8(15)4-10(14)11(16)19-2/h5,7-8,10,15H,3-4,6H2,1-2H3/t8-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPBVMKYUZOPDS-WPRPVWTQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CC(CC2C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2C[C@H](C[C@H]2C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














